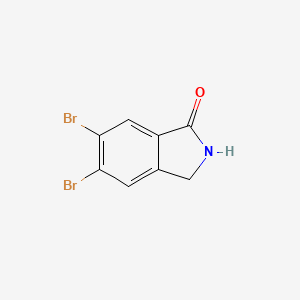

5,6-Dibromo-2,3-dihydro-isoindol-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dibromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIFJCIHPBAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696145 | |

| Record name | 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-43-1 | |

| Record name | 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dibromo-2,3-dihydro-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dibromo-2,3-dihydro-isoindol-1-one, a halogenated isoindolinone derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information, including its chemical identity and calculated properties. Furthermore, by drawing parallels with structurally related isoindolinone analogs, this guide offers insights into its potential synthesis, plausible biological activities, and prospective applications in therapeutic development. The document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel isoindolinone-based scaffolds.

Chemical Identity and Core Properties

This compound is a bicyclic aromatic lactam featuring a dibrominated benzene ring fused to a γ-lactam ring. The precise positioning of the two bromine atoms on the isoindolinone core at positions 5 and 6 is a key structural feature that is anticipated to significantly influence its physicochemical and biological properties.

| Property | Value | Source |

| CAS Number | 954239-43-1 | [1] |

| Molecular Formula | C₈H₅Br₂NO | [1] |

| Molecular Weight | 290.94 g/mol | Calculated |

| Canonical SMILES | C1C2=C(C=C(C=C2Br)Br)C(=O)N1 | Inferred |

| Physical State | Solid (Predicted) | Inferred |

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

While a specific, validated synthesis protocol for this compound is not detailed in the available literature, its synthesis can be logically inferred from established methods for analogous isoindolinone compounds. A plausible synthetic route would likely commence from a suitably substituted phthalic anhydride or a related precursor.

Hypothetical Synthetic Pathway

A potential synthetic approach could involve the following key transformations:

Caption: A plausible synthetic route to this compound.

Step-by-Step Rationale:

-

Starting Material Selection: The synthesis would likely begin with a commercially available or synthetically accessible dibrominated phthalic anhydride or a related benzoic acid derivative. The specific starting material would dictate the initial steps of the synthesis.

-

Imide Formation: The phthalic anhydride derivative could undergo ammonolysis or reaction with a suitable amine to form the corresponding phthalimide. This is a standard and high-yielding reaction in organic synthesis.

-

Selective Reduction: The critical step would be the selective reduction of one of the carbonyl groups of the phthalimide to a methylene group. This transformation can be challenging and may require careful selection of reducing agents to avoid over-reduction of the aromatic ring or cleavage of the lactam. Reagents such as zinc dust in acetic acid or catalytic hydrogenation under controlled conditions have been employed for similar transformations.

Chemical Reactivity Insights:

The chemical reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the bromine atoms and the carbonyl group, as well as the presence of the N-H proton of the lactam. The bromine atoms could serve as handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce various substituents.

Potential Applications in Drug Discovery and Development

The isoindolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3][4][5][6] The introduction of bromine atoms in this compound is a strategic modification that can enhance binding affinity to biological targets and modulate pharmacokinetic properties.

Prospective Therapeutic Areas:

-

Oncology: Isoindolinone derivatives have shown significant promise as anticancer agents.[5] For instance, lenalidomide, an isoindolinone-based drug, is a successful immunomodulatory agent used in the treatment of multiple myeloma.[3][7] The dibromo substitution pattern of the target compound could be explored for its potential as an inhibitor of various cancer-related targets, such as protein kinases or histone deacetylases.[2]

-

Neurodegenerative Diseases: The isoindolinone core has been investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease.[8] Certain derivatives have been found to inhibit acetylcholinesterase, an enzyme implicated in the progression of the disease.

-

Inflammation and Immunology: As demonstrated by the thalidomide family of drugs, the isoindolinone scaffold can exert potent immunomodulatory and anti-inflammatory effects.[3] The specific halogenation pattern of this compound may lead to novel compounds with unique immunomodulatory profiles.

Structure-Activity Relationship (SAR) Considerations:

The bromine atoms at positions 5 and 6 offer valuable opportunities for SAR exploration. These positions can be systematically modified to probe the binding pocket of a target protein. The introduction of different substituents via cross-coupling reactions could lead to the discovery of compounds with improved potency, selectivity, and drug-like properties.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 4. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5,6-Dibromo-2,3-dihydro-isoindol-1-one: A Key Intermediate in Modern Drug Discovery

Abstract

The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. Among its halogenated derivatives, 5,6-Dibromo-2,3-dihydro-isoindol-1-one stands out as a critical building block for the synthesis of novel pharmaceuticals, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of a robust and reproducible synthetic pathway to this key intermediate. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into the mechanistic underpinnings of each transformation. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile molecule in their research endeavors.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone framework is a recurring motif in a multitude of natural products and synthetic molecules exhibiting significant biological activity.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anticancer, anti-inflammatory, and neuroprotective agents.[3] The introduction of halogen atoms, particularly bromine, onto the aromatic ring of the isoindolinone core provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[4] this compound, in particular, offers two reactive sites for such modifications, making it an exceptionally valuable precursor in the development of complex molecular architectures.

This guide will focus on a logical and efficient synthetic approach, starting from a commercially available precursor and proceeding through a series of well-established chemical transformations. The causality behind each experimental choice will be elucidated, ensuring a deep understanding of the synthetic process.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests a synthetic strategy centered on the late-stage introduction of the bromine atoms or the construction of the isoindolinone ring from a pre-brominated precursor. For this guide, we will focus on a strategy involving the bromination of a suitable phthalide derivative followed by amidation and cyclization. This approach offers good control over the regioselectivity of the bromination and utilizes readily available starting materials.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5,6-Dibromo-2,3-dihydro-isoindol-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis, empowering researchers in their synthesis and characterization endeavors.

Introduction

This compound is a halogenated lactam built upon the isoindolinone core, a scaffold of considerable interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of two bromine atoms onto the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and potential for further functionalization, making it a valuable intermediate in synthetic chemistry. An accurate understanding of its spectroscopic signature is paramount for its unambiguous identification and for ensuring its purity in synthetic workflows.

This guide provides a detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The causality behind the predicted spectral features is explained, offering insights that are translatable to other halogenated aromatic systems.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established substituent effects and comparison with the known data for 5-bromo-2,3-dihydro-isoindol-1-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals for the aromatic protons, the methylene protons, and the amine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 | ~ 7.8 - 7.9 | s | 1H | - |

| H-7 | ~ 7.9 - 8.0 | s | 1H | - |

| H-3 | ~ 4.5 | s | 2H | - |

| N-H | ~ 6.5 - 8.0 | br s | 1H | - |

Justification of Predicted Chemical Shifts:

-

Aromatic Protons (H-4 and H-7): In the analogous 5-bromo-2,3-dihydro-isoindol-1-one, the aromatic protons appear as a multiplet around 7.68 ppm.[1] In the 5,6-dibromo derivative, the two remaining aromatic protons, H-4 and H-7, are in a para relationship to each other. Due to the strong electron-withdrawing and anisotropic effects of the bromine atoms and the carbonyl group, these protons are expected to be significantly deshielded and appear as singlets due to the absence of ortho or meta coupling partners. Their chemical shifts are predicted to be in the range of 7.8-8.0 ppm.

-

Methylene Protons (H-3): The methylene protons at the C-3 position are adjacent to the aromatic ring and the nitrogen atom. For 5-bromo-2,3-dihydro-isoindol-1-one, this signal is a singlet at 4.44 ppm.[1] The addition of a second bromine atom on the aromatic ring is expected to have a minor effect on the chemical shift of these protons. Therefore, a singlet around 4.5 ppm is predicted.

-

Amine Proton (N-H): The chemical shift of the N-H proton can be highly variable and is dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet in the region of 6.5-8.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | ~ 168 - 172 |

| C-Ar (quaternary) | ~ 125 - 145 |

| C-Ar (CH) | ~ 120 - 130 |

| C-Br | ~ 115 - 125 |

| CH₂ (C-3) | ~ 45 - 50 |

Justification of Predicted Chemical Shifts:

-

Carbonyl Carbon (C-1): The lactam carbonyl carbon is expected to resonate in the typical range for amides, around 168-172 ppm.

-

Aromatic Carbons: The aromatic region will show six signals. The two carbons bearing bromine atoms (C-5 and C-6) will be shifted to approximately 115-125 ppm. The two carbons bearing protons (C-4 and C-7) are expected in the 120-130 ppm range. The two quaternary carbons of the fused ring system (C-3a and C-7a) will appear in the 125-145 ppm range.

-

Methylene Carbon (C-3): The C-3 methylene carbon, being attached to a nitrogen atom, will be found in the range of 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H and C=O bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Lactam) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Interpretation of Key Absorptions:

-

N-H Stretch: A medium intensity band is expected in the region of 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretch: A strong, sharp absorption between 1680 and 1700 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactam ring.

-

C-Br Stretch: The presence of the bromine atoms will give rise to strong absorptions in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula is C₈H₅Br₂NO. The exact mass will be approximately 290.88 Da. Due to the two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br), the molecular ion will appear as a cluster of peaks. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 1:2:1.

-

Key Fragmentation Pathways:

-

Loss of a bromine atom: [M - Br]⁺

-

Loss of CO: [M - CO]⁺

-

Retro-Diels-Alder type fragmentation of the isoindolinone ring.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans should provide a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary to obtain a spectrum with adequate signal-to-noise.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds. Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and comparative data from analogous structures, this document serves as a valuable resource for researchers involved in the synthesis and characterization of this and related halogenated isoindolinones. The provided interpretations and experimental protocols are intended to facilitate the unambiguous identification and further investigation of this important chemical entity in the field of drug discovery and development.

References

-

ChemWhat. This compound CAS#: 954239-43-1. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Physical and chemical properties of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

An In-Depth Technical Guide to 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Abstract

The isoindolinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of a specific, synthetically valuable derivative: This compound . Due to the limited availability of direct experimental data for this compound, this document serves as an expert synthesis of known information on closely related analogs, predictive analysis, and proposed experimental protocols. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic signatures, and its potential applications, particularly as a versatile building block for drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this and similar structures in their work.

Introduction: The Isoindolinone Core and the Role of Bromination

The isoindolinone ring system, a bicyclic structure featuring a fusion of benzene and a γ-lactam ring, is a cornerstone of numerous biologically active compounds. Its rigid framework and capacity for diverse substitution patterns make it an ideal scaffold for interacting with various biological targets. Notable drugs and clinical candidates incorporating this core have shown efficacy in treating a range of diseases, including cancer and inflammatory conditions.[1]

The introduction of halogen atoms, particularly bromine, onto aromatic scaffolds is a time-tested strategy in medicinal chemistry. Bromine atoms can significantly modulate a molecule's pharmacokinetic profile by increasing lipophilicity, which can enhance membrane permeability. Furthermore, they can serve as metabolic blocks, preventing oxidative degradation by cytochrome P450 enzymes. Critically, the carbon-bromine bond provides a versatile synthetic handle for late-stage functionalization via modern cross-coupling reactions, enabling the rapid generation of diverse compound libraries.

This guide focuses on This compound (CAS No. 954239-43-1), a molecule poised for such applications.[2][3] The presence of two adjacent bromine atoms offers unique opportunities for regioselective chemical modification and the construction of complex molecular architectures.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and physical properties.

Chemical Structure and Identifiers

The structure of this compound is depicted below.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system, where the rationale behind each step is explained to ensure reproducibility and understanding.

Step 1: Esterification of 4,5-Dibromo-2-methylbenzoic acid

-

Procedure: To a solution of 4,5-Dibromo-2-methylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed. Cool the reaction to room temperature, reduce the solvent volume in vacuo, and partition between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4,5-dibromo-2-methylbenzoate.

-

Causality: The acid-catalyzed Fischer esterification is a classic, high-yielding method for converting carboxylic acids to methyl esters. The workup with sodium bicarbonate neutralizes the acidic catalyst and removes any unreacted starting material.

Step 2: Radical Bromination

-

Procedure: Dissolve the ester from Step 1 (1.0 eq) in carbon tetrachloride (15 vol). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere for 2-4 hours. The reaction progress can be monitored by the disappearance of the floating NBS and TLC. After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude Methyl 4,5-dibromo-2-(bromomethyl)benzoate.

-

Causality: This is a Wohl-Ziegler bromination. AIBN acts as a radical initiator, and NBS serves as the bromine source for the selective bromination of the benzylic methyl group, which is the most reactive C-H bond.

Step 3: Ammonolysis and Cyclization

-

Procedure: Dissolve the crude product from Step 2 in a 2M solution of ammonia in methanol (20 vol). Seal the reaction vessel and stir at room temperature for 18-24 hours. A precipitate should form over time. Upon completion (monitored by TLC), collect the solid product by filtration, wash with cold methanol, and dry under vacuum to afford the final product, this compound.

-

Causality: Ammonia acts as a nucleophile, first displacing the benzylic bromide. The resulting primary amine then undergoes a rapid intramolecular nucleophilic acyl substitution with the adjacent methyl ester, cyclizing to form the stable five-membered lactam ring. The product's expected low solubility in methanol allows for a simple and efficient purification by filtration. [4]

Chemical Reactivity

The true value of this compound lies in its potential for further chemical modification.

-

N-Functionalization: The lactam nitrogen (N-H) is nucleophilic and can be readily alkylated, acylated, or used in coupling reactions to introduce a wide variety of substituents.

-

Palladium-Catalyzed Cross-Coupling: The two C-Br bonds are prime sites for reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. The slight difference in the electronic environment of C5 and C6 may allow for regioselective coupling under carefully controlled conditions, providing a pathway to complex, unsymmetrically substituted isoindolinones.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are predicted signatures for the target compound.

Table 3: Predicted Spectroscopic Signatures

| Technique | Predicted Data |

|---|---|

| ¹H NMR | - Aromatic Region: Two singlets are expected, one for the C4-H and one for the C7-H, likely in the range of δ 7.8-8.0 ppm. The symmetrical substitution pattern eliminates complex splitting. - Methylene Protons: A sharp singlet for the C3-H₂ protons, expected around δ 4.5 ppm. - Amide Proton: A broad singlet for the N-H proton, typically δ 8.0-9.0 ppm, which may exchange with D₂O. |

| ¹³C NMR | Expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal (>165 ppm). |

| IR Spectroscopy | - N-H Stretch: A sharp to medium peak around 3200 cm⁻¹. - C=O Stretch (Lactam): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-Br Stretch: Absorptions in the fingerprint region, typically 500-600 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a dibrominated compound, with major peaks at m/z 290 (for ⁷⁹Br₂), 292 (for ⁷⁹Br⁸¹Br), and 294 (for ⁸¹Br₂) in an approximate 1:2:1 intensity ratio. |

Trustworthiness Insight: The predicted ¹H NMR spectrum provides a clear method for validation. The presence of two aromatic singlets and one methylene singlet would be a strong indicator of the successful synthesis of the desired 5,6-dibromo isomer, distinguishing it from other possible isomers which would show more complex splitting patterns.

Applications in Drug Discovery and Development

The isoindolinone core is a well-established pharmacophore. Derivatives have been investigated for a multitude of biological activities, including:

-

Anti-inflammatory and Immunomodulatory Effects: The most famous examples are thalidomide and its analogs (lenalidomide, pomalidomide), which are used to treat multiple myeloma and other cancers. [1]* Enzyme Inhibition: Isoindolinone derivatives have been developed as potent inhibitors of various enzymes, including kinases and cholinesterases, making them relevant for oncology and neurodegenerative diseases. [5]* Antimicrobial and Anticonvulsant Activity: The scaffold has also been explored for its potential in treating infectious diseases and neurological disorders.

This compound is an ideal starting material for building libraries of novel compounds to screen for these and other activities. Its dibrominated core allows for the exploration of structure-activity relationships (SAR) by systematically replacing the bromine atoms with different functional groups.

Safety and Handling

No specific safety data for this compound is available. However, based on analogous compounds like 5-Bromo-2,3-dihydro-1H-isoindol-1-one, it should be handled with care.

-

Hazard Classification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound represents a highly valuable, yet underexplored, building block for chemical and pharmaceutical research. While direct experimental data is sparse, this guide has provided a robust framework for its synthesis, characterization, and potential application based on expert analysis of related chemistry. Its true potential lies in its capacity for dual functionalization at the bromine-substituted positions, opening the door to novel and complex molecular designs.

Future work should focus on the experimental validation of the proposed synthetic route and a full characterization of the compound's physical and spectroscopic properties. Subsequently, the exploration of its reactivity in various cross-coupling reactions will be crucial to unlocking its full potential as a scaffold for the development of next-generation therapeutics and functional materials.

References

-

ResearchGate. (n.d.). 5,6-Dibromo-1H-indole-2,3-dione. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 954239-43-1. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 5-bromo phthalide - CN1634906A.

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Organic Syntheses. (n.d.). Phthalaldehydic acid. Retrieved from [Link]

-

SciSpace. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalide synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Facile synthesis of a series positively charged β-cyclodextrins. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of this compound. Retrieved from [Link]

-

Chemspace. (n.d.). 5,6-dibromo-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]

Sources

The Therapeutic Potential of Dibrominated Isoindolinones: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the biological activities of dibrominated isoindolinones, a class of heterocyclic compounds with significant therapeutic promise. For researchers, medicinal chemists, and professionals in drug development, this document synthesizes the current understanding of isoindolinone pharmacology, with a particular focus on the strategic role of dibromination in enhancing bioactivity. While direct literature on dibrominated isoindolinones is emerging, this guide extrapolates from the well-established activities of the parent scaffold and related brominated derivatives to provide a forward-looking perspective on their potential as anticancer, anti-inflammatory, and antimicrobial agents.

The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolinone core is a bicyclic γ-lactam that serves as a foundational structure for numerous biologically active molecules.[1][2] Its rigid framework and capacity for diverse substitutions at the nitrogen and aromatic ring have made it an attractive scaffold in the design of novel therapeutics.[3][4] Isoindolinone derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][5][6]

The Strategic Advantage of Bromination in Drug Design

Halogenation, and specifically bromination, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The introduction of bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[7] In the context of heterocyclic compounds, bromination has been shown to significantly enhance biological activity. For instance, studies on brominated indoles have demonstrated that the position of the bromine atom on the aromatic ring can profoundly impact their anti-inflammatory effects.[8][9] This principle suggests that the dibromination of the isoindolinone scaffold is a rational approach to potentiate its inherent therapeutic activities.

Anticancer Activity: Targeting Key Pathways in Malignancy

Isoindolinone derivatives have emerged as a promising class of anticancer agents, with several analogues exhibiting potent cytotoxic and cytostatic effects against various cancer cell lines.[5][10] While specific data on dibrominated isoindolinones is limited, the known mechanisms of action for the broader isoindolinone class provide a strong rationale for their investigation.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A significant body of research has identified isoindolinone derivatives as potent inhibitors of histone deacetylases (HDACs).[11] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the silencing of tumor suppressor genes. By inhibiting HDACs, isoindolinone-based compounds can restore normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[11] A series of novel isoindolinone derivatives demonstrated nanomolar IC50 values against HDAC1, with some compounds showing more potent antiproliferative activities against several cancer cell lines than the approved drug chidamide.[11]

Hypothesized Enhancement by Dibromination: The introduction of two bromine atoms on the isoindolinone aromatic ring could enhance HDAC inhibitory activity through several mechanisms. The electron-withdrawing nature of bromine can alter the electronic properties of the scaffold, potentially leading to stronger interactions with the zinc ion in the HDAC active site. Furthermore, the increased lipophilicity could improve cell membrane permeability, leading to higher intracellular concentrations of the inhibitor.

Experimental Protocol: In Vitro Anticancer Evaluation

The following is a generalized protocol for assessing the anticancer activity of novel dibrominated isoindolinone derivatives.

Cell Culture:

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (WST-1 Assay):

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The following day, cells are treated with various concentrations of the dibrominated isoindolinone compounds for 24 hours.[5]

-

After the incubation period, 10 µL of WST-1 reagent is added to each well, and the plate is incubated for an additional 2-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The concentration that inhibits 50% of cell growth (IC50) is calculated.

Visualizing the Anticancer Mechanism

Caption: Proposed mechanism of anticancer activity for dibrominated isoindolinones via HDAC inhibition.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory properties, with some compounds showing pronounced analgesic and anti-inflammatory effects in vivo.[6]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A plausible mechanism for the anti-inflammatory effects of isoindolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[12] By inhibiting COX-2, these compounds can reduce pain and inflammation.[12] The anti-inflammatory activity of brominated indoles has been linked to the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Structure-Activity Relationship Insights: Research on brominated indoles has shown that the position of the bromine atom influences anti-inflammatory activity, with 5-bromo and 6-bromo derivatives being particularly active.[13] This suggests that a systematic investigation of dibrominated isoindolinones, exploring different substitution patterns on the aromatic ring, could lead to the discovery of highly potent and selective anti-inflammatory agents.

Experimental Workflow: Assessing Anti-inflammatory Potential

Caption: A streamlined workflow for the evaluation of anti-inflammatory compounds.

Antimicrobial Activity: A New Frontier

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Isoindolinone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][14]

Proposed Mechanism of Action

The precise antimicrobial mechanism of isoindolinones is not fully elucidated but is thought to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. The introduction of lipophilic bromine atoms in a dibrominated isoindolinone could enhance its ability to penetrate the lipid-rich cell walls of bacteria and fungi, leading to increased antimicrobial potency. Some isoindolinone derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[14]

Tabulated Antimicrobial Data for Isoindolinone Derivatives

| Compound Class | Target Organisms | Activity | Reference |

| N-substituted isoindolin-1-ones | Gram-positive and Gram-negative bacteria, Fungi | Moderate to good | [3] |

| Phthalimido derivatives | Staphylococcus aureus, Escherichia coli, Fungi | Broad-spectrum antibacterial, promising antifungal | [14] |

| Isoindolinone derivatives | Gram-negative and Gram-positive bacteria, Fungi | Broad-spectrum | [5] |

Synthesis of Dibrominated Isoindolinones: A General Approach

While specific protocols for the synthesis of a wide range of dibrominated isoindolinones are not extensively reported, a general synthetic route can be proposed based on established methods for isoindolinone synthesis and aromatic bromination.

General Synthetic Protocol

-

Starting Material: A suitable starting material would be a dibrominated phthalic anhydride or a related dibrominated benzene derivative.

-

Reaction with an Amine: The dibrominated starting material is reacted with an appropriate primary amine or ammonia to form a phthalimide intermediate.

-

Reduction/Cyclization: The phthalimide is then selectively reduced or subjected to a cyclization reaction to form the desired dibrominated isoindolinone core. A variety of reducing agents and reaction conditions can be employed to achieve this transformation.[1][2]

Conclusion and Future Directions

Dibrominated isoindolinones represent a compelling, albeit underexplored, class of compounds with significant potential for drug development. The strong precedent for the diverse biological activities of the isoindolinone scaffold, coupled with the known benefits of bromination in enhancing potency and modulating pharmacokinetic properties, provides a solid foundation for future research.

Key areas for future investigation include:

-

Systematic Synthesis: The development of robust and versatile synthetic routes to access a library of dibrominated isoindolinones with varying substitution patterns.

-

Structure-Activity Relationship (SAR) Studies: A thorough investigation of how the position and number of bromine atoms on the isoindolinone core influence anticancer, anti-inflammatory, and antimicrobial activity.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent dibrominated isoindolinone candidates.

-

In Vivo Efficacy and Safety Profiling: Preclinical evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety.

The exploration of dibrominated isoindolinones holds the promise of yielding novel and effective therapeutic agents to address unmet medical needs in oncology, inflammatory diseases, and infectious diseases.

References

-

Sciforum. (2021). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

-

MDPI. (2022). The Anti-Cancer Effects of Frondoside A. [Link]

-

ACS Publications. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. [Link]

-

National Institutes of Health. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

-

PubMed. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. [Link]

-

National Institutes of Health. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. [Link]

-

PubMed. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. [Link]

-

National Institutes of Health. Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. [Link]

-

ResearchGate. (2015). Isoindoloindolones - Biological Activities and Syntheses. [Link]

-

ResearchGate. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. [Link]

-

Journal of Applied Pharmaceutical Science. (2008). Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. [Link]

-

ResearchGate. (2001). Brominated isoindolines: Precursors to functionalised nitroxides. [Link]

-

ResearchGate. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. [Link]

-

MDPI. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. [Link]

-

MDPI. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. [Link]

-

PubMed. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. In vitro Antimicrobial Activity of Some Synthetic Isoindolinone and Isoquinolinone Derivatives. [Link]

-

Farmatsiya (Pharmacy). (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. [Link]

-

PubMed. (2000). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. [Link]

-

ResearchGate. The anticancer SAR studies of isoindolinone derivatives. [Link]

-

MDPI. (2024). Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms. [Link]

-

National Institutes of Health. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. [Link]

-

Hindawi. (2014). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]

- 7. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

A Technical Guide to the Research Applications of 5,6-Dibromo-2,3-dihydro-isoindol-1-one: A Versatile Scaffold for Chemical Innovation

Abstract

The isoindolinone core is a privileged heterocyclic scaffold, forming the basis of numerous biologically active compounds and functional materials.[1][2] The strategic placement of halogen atoms, specifically bromine, onto this core structure dramatically enhances its utility as a versatile building block for chemical synthesis and drug discovery. This guide focuses on 5,6-Dibromo-2,3-dihydro-isoindol-1-one, a molecule poised for significant research applications. The two bromine atoms on the benzene ring serve as highly effective synthetic handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[3][4] This document provides an in-depth analysis of the compound's properties, outlines its potential as a core scaffold in fragment-based drug discovery (FBDD), and presents detailed, field-proven protocols for its derivatization and subsequent application in creating novel chemical libraries for screening.

Introduction: The Strategic Value of the Dibromo-Isoindolinone Scaffold

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with over 85% of all biologically active molecules containing such a ring system.[2][5][6] Within this vast chemical space, the isoindolinone framework is a recurring motif in molecules demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and antipsychotic properties.[1][7][8]

The subject of this guide, this compound, capitalizes on this proven scaffold. Its defining feature is the vicinal dibromination at the 5- and 6-positions. This specific substitution pattern is not merely an arbitrary modification; it is a deliberate design element that unlocks powerful synthetic possibilities. Bromine atoms are excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[3][9][10] This reactivity allows for the precise and controlled introduction of diverse chemical functionalities at two distinct points on the molecule, making it an ideal starting material for generating libraries of complex derivatives.

This guide will explore the practical, research-oriented applications stemming from this structural design, focusing on its role as a versatile intermediate for creating novel molecular entities with therapeutic or material science potential.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a compound's physical and chemical properties is critical for its effective application in research.

Key Properties

The essential properties of this compound are summarized below. These data are crucial for planning reactions, including solvent selection, purification strategies, and analytical characterization.

| Property | Value | Source |

| CAS Number | 954239-43-1 | [11][12] |

| Molecular Formula | C₈H₅Br₂NO | [12] |

| Molecular Weight | 290.94 g/mol | [12] |

| Appearance | White to light yellow powder/crystal | [13] |

| Storage | Sealed in dry, room temperature conditions | [13][14] |

Conceptual Synthesis Route

Core Application: A Scaffold for Fragment-Based Drug Discovery (FBDD) and Library Synthesis

The primary and most powerful application of this compound is as a core scaffold for building diverse molecular libraries. The two bromine atoms function as orthogonal synthetic handles, allowing for sequential or differential functionalization. This capability is particularly valuable in Fragment-Based Drug Discovery (FBDD), where small, simple fragments are grown or linked to create potent and selective ligands for biological targets.

The FBDD Workflow using the Dibromo-Isoindolinone Scaffold

The workflow diagram below illustrates how this compound can be integrated into a typical FBDD and library synthesis campaign. The process begins with the core scaffold and expands through iterative chemical modifications and biological screening.

Caption: FBDD workflow using the dibromo-isoindolinone scaffold.

Causality in Experimental Design: Why Palladium Catalysis?

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for several reasons that make them ideal for this application:[9][10]

-

Functional Group Tolerance: These reactions proceed under mild conditions and are compatible with a wide range of functional groups. This is critical when building complex molecules, as it obviates the need for extensive protecting group chemistry.[10]

-

Predictability and Robustness: Reactions like the Suzuki-Miyaura coupling are exceptionally reliable and well-understood, making them suitable for library synthesis where high yields and predictable outcomes are paramount.[4][10]

-

Commercial Availability of Reagents: There is a vast and diverse commercial catalog of boronic acids, amines, alkynes, and other coupling partners, allowing for the creation of immense chemical diversity from a single scaffold.

The differential reactivity of the C-Br bonds can potentially be exploited. The C5-Br bond may exhibit different electronic properties and steric hindrance compared to the C6-Br bond, allowing for regioselective mono-functionalization under carefully controlled conditions before proceeding to the second coupling.[3]

Experimental Protocols: Library Generation via Sequential Suzuki and Buchwald-Hartwig Couplings

This section provides a detailed, self-validating protocol for the synthesis of a diverse library of 5,6-disubstituted isoindolinone derivatives. The protocol is designed as a two-stage process to maximize diversity.

Stage 1: Mono-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol details the selective mono-arylation of the scaffold. The objective is to produce a library of 5-bromo-6-aryl-isoindolinone intermediates.

Protocol Justification:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available catalyst suitable for a wide range of Suzuki couplings.[10]

-

Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base sufficient to facilitate transmetalation without causing unwanted side reactions.

-

Solvent System: A mixture of toluene and water creates a biphasic system. The organic phase dissolves the substrate and catalyst, while the aqueous phase dissolves the base, facilitating the reaction at the interface.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq, e.g., 291 mg, 1.0 mmol).

-

Reagent Addition: Add the desired arylboronic acid (1.1 eq, 1.1 mmol), Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol), and finely ground Na₂CO₃ (3.0 eq, 318 mg, 3.0 mmol).

-

Solvent Addition: Add degassed toluene (15 mL) and degassed deionized water (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure of the mono-arylated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the retention of one bromine atom.

Stage 2: N-Arylation via Buchwald-Hartwig Amination

Using the library of 5-bromo-6-aryl-isoindolinone intermediates from Stage 1, this protocol introduces a second point of diversity at the remaining bromine position.

Protocol Justification:

-

Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., XPhos) is highly effective for C-N bond formation, even with challenging substrates.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine coupling partner.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried microwave vial under an inert atmosphere, add the 5-bromo-6-aryl-isoindolinone intermediate from Stage 1 (1.0 eq, e.g., 0.5 mmol).

-

Reagent Addition: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol), Pd₂(dba)₃ (0.02 eq, 18 mg, 0.02 mmol), XPhos (0.08 eq, 38 mg, 0.08 mmol), and NaOtBu (1.4 eq, 67 mg, 0.7 mmol).

-

Solvent Addition: Add anhydrous, degassed dioxane or toluene (5 mL) via syringe.

-

Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-90 minutes. Alternatively, heat conventionally at 100 °C for 8-16 hours. Monitor progress by LC-MS.

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification & Validation: Purify the crude product by flash column chromatography or preparative HPLC. Validate the final structure using NMR and HRMS to confirm the successful displacement of the second bromine atom.

Caption: Sequential cross-coupling strategy for library synthesis.

Future Research Directions & Conclusion

The utility of this compound extends beyond the protocols detailed here. Potential future research avenues include:

-

Material Science: The derivatized isoindolinone core could be explored as a building block for organic light-emitting diodes (OLEDs) or conductive polymers, where the rigid, planar structure and potential for π-system extension are advantageous.

-

Asymmetric Synthesis: Developing enantioselective coupling reactions or resolutions could provide access to chiral isoindolinone derivatives, which are often required for specific biological interactions.

-

Probe Development: The bromine atoms can be replaced with reporter tags, such as fluorophores or biotin, to create chemical probes for studying biological systems.

References

- This citation is a placeholder for a specific scientific article that would detail the crystal structure or intermolecular interactions of a similar dibromo-heterocycle. (Link to a relevant crystallographic study)

- This citation is a placeholder for a specific scientific article on the synthesis and biological importance of phthalimide derivatives. (Link to a relevant medicinal chemistry journal)

-

De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1), 244-248. [Link]

-

American Elements. (n.d.). 5,6-Dibromoindoline-2,3-dione. Retrieved January 19, 2026, from [Link]

- Sharma, P., & Kumar, V. (2022). A Review on Medicinally Important Heterocyclic Compounds. International Journal of Research in Engineering and Science (IJRES), 10(4), 60-69. (Link to a relevant review on heterocyclic chemistry)

-

Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link]

- This citation is a placeholder for a specific scientific article detailing modern synthesis methods for isoindolinone derivatives. (Link to a relevant organic synthesis journal)

- This citation is a placeholder for a specific scientific article on the biological activities of isoindoline-1,3-dione derivatives, such as COX inhibition. (Link to a relevant medicinal chemistry journal)

-

ChemWhat. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44305. [Link]

- This is a duplicate of reference 13 and refers to the same study on Suzuki cross-coupling.

- Bozorov, K., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(17), 3205. (Link to a relevant review on heterocycles in medicinal chemistry)

- This citation is a placeholder for a specific scientific article on the anticancer and antioxidant properties of isoindolinone derivatives. (Link to a relevant medicinal chemistry journal)

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- This citation is a placeholder for a specific scientific article highlighting various biological activities of isoindolinone derivatives. (Link to a relevant medicinal chemistry journal)

- This citation is a placeholder for a patent or article related to the synthesis or application of isoindoline-1,3-dione compounds in controlling angiogenesis or TNF-α production.

-

Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44305. [Link]

-

Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 6(3), 44. [Link]

- This citation is a placeholder for a specific scientific article on the enhancement of Suzuki cross-coupling reactions. (Link to a relevant organic chemistry journal)

Sources

- 1. jetir.org [jetir.org]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 6. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 11. This compound | 954239-43-1 [chemicalbook.com]

- 12. chemwhat.com [chemwhat.com]

- 13. 5-BROMO-2,3-DIHYDRO-ISOINDOL-1-ONE | 552330-86-6 [chemicalbook.com]

- 14. 552330-86-6|5-Bromoisoindolin-1-one|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 5,6-Dibromo-2,3-dihydro-isoindol-1-one: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5,6-Dibromo-2,3-dihydro-isoindol-1-one, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific data for this molecule is limited in publicly available literature, this document synthesizes information from closely related analogues to present a robust working profile, including a proposed synthetic route, predicted physicochemical properties, and a discussion of its potential therapeutic applications.

Core Molecular Attributes

This compound, also known as 5,6-dibromoisoindolin-1-one, is a derivative of the isoindolinone scaffold, a privileged structure in medicinal chemistry. The introduction of two bromine atoms onto the benzene ring is anticipated to significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂NO | [1] |

| Molecular Weight | 290.94 g/mol | Calculated |

| CAS Number | 954239-43-1 | [1] |

| Canonical SMILES | C1c2c(cc(c(c2)Br)Br)C(=O)N1 | Inferred |

Proposed Synthesis Pathway

The proposed workflow is designed for high yield and purity, incorporating standard organic chemistry transformations that are scalable and reproducible in a laboratory setting.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 4,5-Dibromophthalic acid

-

To a stirred solution of 4,5-dibromo-1,2-dimethylbenzene (1 equivalent) in water, add potassium permanganate (KMnO₄, 4 equivalents) portion-wise.

-

Heat the reaction mixture to reflux (100°C) for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the crude 4,5-dibromophthalic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4,5-Dibromophthalic anhydride

-

Suspend the crude 4,5-dibromophthalic acid (1 equivalent) in acetic anhydride (5-10 equivalents).

-

Heat the mixture to reflux (approximately 140°C) for 2-3 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization of the anhydride.

-

Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 3: Synthesis of this compound

-

To a solution of 4,5-dibromophthalic anhydride (1 equivalent) in glacial acetic acid, add zinc dust (Zn, 3-4 equivalents) and ammonium acetate (NH₄OAc, 5-10 equivalents).

-

Heat the reaction mixture to 100-110°C for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, pour the hot reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Physicochemical Properties and Characterization

Experimental physicochemical data for this compound is not widely reported. However, predictions based on its structure and comparison with similar halogenated compounds can provide valuable insights for researchers.

-

Solubility: The compound is expected to have low aqueous solubility and good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM). The presence of two bromine atoms increases its lipophilicity.

-

Lipophilicity (LogP): The calculated LogP is predicted to be in the range of 2.5-3.5, suggesting good cell membrane permeability, a desirable trait for drug candidates.

-

Melting Point: A relatively high melting point is anticipated due to the planar structure and potential for intermolecular hydrogen bonding and halogen bonding, contributing to a stable crystal lattice.

-

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two aromatic protons, and a singlet in the aliphatic region for the CH₂ group. The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will be crucial for confirming the structure. Predicted chemical shifts are provided in the table below.

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a dibrominated compound, with intense peaks for [M], [M+2], and [M+4] in an approximate 1:2:1 ratio.

-

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~168-172 |

| C-Br | ~118-122 |

| Aromatic CH | ~125-130 |

| Quaternary Aromatic C | ~135-145 |

| CH₂ | ~45-50 |

Potential Applications in Drug Discovery and Development

The isoindolinone core is a key pharmacophore in several approved drugs and clinical candidates. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. The dibromo substitution in this compound suggests several potential areas of application.

Anticancer Agents

Numerous substituted isoindolinones have demonstrated potent anticancer activity. For instance, derivatives of 5-bromo-7-azaindolin-2-one have shown broad-spectrum antitumor potency, in some cases exceeding that of the approved drug Sunitinib[2]. The mechanism of action for many of these compounds involves the inhibition of key cellular targets such as protein kinases.

Enzyme Inhibition

The isoindolinone scaffold is a versatile platform for designing enzyme inhibitors.

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations[3]. The isoindolinone core is present in some known PARP inhibitors, and it is plausible that this compound could be explored for this activity.

-

Topoisomerase II Inhibition: Bromo-substituted isoindoline-1,3-dione derivatives have been investigated as inhibitors of Topoisomerase II, an enzyme crucial for DNA replication and a validated target in cancer therapy[4].

Modulators of Protein-Protein Interactions

The isoindolinone framework is also known to mediate protein-protein interactions. For example, the related phthalimide structure is central to the mechanism of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which bind to the protein cereblon. This suggests that this compound could be a starting point for developing novel modulators of protein-protein interactions.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its core attributes, a plausible synthetic strategy, and a well-reasoned basis for its potential therapeutic applications.

For researchers and drug development professionals, this compound offers a valuable starting point for lead optimization campaigns targeting a range of diseases, particularly in oncology. Future work should focus on the experimental validation of the proposed synthesis, thorough physicochemical and spectroscopic characterization, and comprehensive biological evaluation to unlock the full therapeutic potential of this intriguing molecule.

References

-

ChemWhat. This compound CAS#: 954239-43-1. Available from: [Link].

- Google Patents. Synthesis method of 6-bromoisoindolinyl-1-one. CN105153013A.

-

Santi, D. V., et al. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 2021, 81(4), 1076–1086. Available from: [Link].

-

Pal, M., et al. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 2022, 129, 106202. Available from: [Link].

-

Gupta, A., et al. Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II. ResearchGate, 2016. Available from: [Link].

-

Al-Ostath, A., et al. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate, 2023. Available from: [Link].

-

Golen, J. A., & Manke, D. R. 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2017, 2(4), x170355. Available from: [Link].

- Google Patents. Processes for preparing isoindoline-1,3-dione compounds. US9133161B2.

-

Lomonosov, M., et al. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. Genes & Development, 2022, 36(1-2), 65-79. Available from: [Link].

-

Al-Suhaibani, S. S., et al. Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2- (5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives Targeting ATP-binding Site of Topoisomerase II. ResearchGate, 2021. Available from: [Link].

-

Besson, T., et al. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. European Journal of Medicinal Chemistry, 2018, 157, 104-116. Available from: [Link].

-

European Patent Office. Process for the preparation of 5,6-diacetoxyindole. EP 0598383 A1. Available from: [Link].

-

El-Sayed, M. A. A., et al. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate, 2020. Available from: [Link].

-

Szychowski, K. A., et al. Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Molecules, 2019, 24(18), 3295. Available from: [Link].

- Google Patents. Process for the preparation of bromoisophthalic acid compounds. EP1293495B1.

-

An improved synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. ResearchGate, 2008. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Discovery and history of substituted isoindolinones

An In-depth Technical Guide to the Discovery and History of Substituted Isoindolinones: From Tragedy to Targeted Therapeutics

Abstract

The isoindolinone scaffold is a privileged heterocyclic motif that has etched a remarkable and often poignant history in the annals of medicinal chemistry. Initially associated with one of the most significant iatrogenic disasters of the 20th century, this chemical core has undergone a profound redemption, evolving into a cornerstone for the development of powerful immunomodulatory agents and pioneering a new modality of targeted protein degradation. This guide provides an in-depth exploration of the discovery, history, and scientific evolution of substituted isoindolinones. We will traverse the journey from the initial synthesis of thalidomide, through its tragic teratogenic effects, to the serendipitous discovery of its anti-inflammatory and anti-angiogenic properties. The core of this guide will focus on the watershed moment in its history: the elucidation of its mechanism of action through the discovery of the E3 ubiquitin ligase receptor, Cereblon (CRBN). We will detail the subsequent rational design of second and third-generation immunomodulatory drugs (IMiDs®) and the revolutionary therapeutic paradigm of Proteolysis Targeting Chimeras (PROTACs) that this discovery enabled. This narrative is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a technical and mechanistic understanding of how this simple scaffold has fundamentally reshaped modern pharmacology.

The Genesis of a Scaffold: Early Synthesis and the Rise of Thalidomide

The story of substituted isoindolinones is inextricably linked with the synthesis of N-phthaloylglutamic acid imide, a compound that would later be known as thalidomide. Developed by the German pharmaceutical company Chemie Grünenthal in 1954, thalidomide was initially marketed as a remarkably safe and effective non-barbiturate sedative and antiemetic. Its perceived safety profile, particularly the lack of a lethal dose in animal models, led to its widespread use, including in pregnant women for the treatment of morning sickness.

The chemical structure of thalidomide features a central isoindolinone ring system linked to a glutarimide moiety. This chiral molecule exists as a racemic mixture of (R)- and (S)-enantiomers, which rapidly interconvert under physiological conditions. While the (R)-enantiomer was primarily responsible for the desired sedative effects, the (S)-enantiomer was later implicated in the drug's devastating teratogenicity. Between 1957 and 1961, the widespread use of thalidomide resulted in a global epidemic of severe birth defects, most notably phocomelia, a condition characterized by malformed limbs. This tragedy led to a fundamental overhaul of drug testing and approval regulations worldwide, mandating much stricter preclinical evaluation for teratogenic potential.

Caption: Core chemical structure of thalidomide, highlighting the isoindolinone core.

A Phoenix from the Ashes: Rediscovery and New Applications

For decades, thalidomide was synonymous with medical disaster. However, its story took an unexpected turn in 1964 when Israeli physician Jacob Sheskin prescribed it as a sedative for a patient suffering from severe erythema nodosum leprosum (ENL), a painful inflammatory complication of leprosy.[1] To his astonishment, the patient's debilitating lesions resolved dramatically within 48 hours.[1] This serendipitous discovery unveiled thalidomide's potent anti-inflammatory properties, leading to its gradual reintroduction under strict regulatory controls for the treatment of ENL.

Further research in the 1990s began to unravel the complex pharmacology of this molecule. A pivotal discovery was its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammation.[2] This finding provided a molecular basis for its effects in ENL and opened the door to exploring its use in other inflammatory and autoimmune diseases.